1-(4-Chloropyridin-2-yl)ethanol
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Overview
Description
1-(4-Chloropyridin-2-yl)ethanol is an organic compound with the molecular formula C7H8ClNO. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of a chlorine atom at the fourth position and a hydroxyl group at the second position of the pyridine ring. It is commonly used in various chemical and pharmaceutical applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chloropyridin-2-yl)ethanol can be synthesized through several methods. One common approach involves the reaction of 4-chloropyridine with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as column chromatography or high-performance liquid chromatography (HPLC) are employed to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloropyridin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form 1-(4-chloropyridin-2-yl)ethane.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the chlorine atom.
Major Products Formed:
Oxidation: Formation of 4-chloropyridine-2-carbaldehyde or 4-chloropyridine-2-carboxylic acid.
Reduction: Formation of 1-(4-chloropyridin-2-yl)ethane.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Chloropyridin-2-yl)ethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Chloropyridin-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The chlorine atom can participate in halogen bonding, further modulating the compound’s biological activity .
Comparison with Similar Compounds
1-(4-Chloropyridin-2-yl)ethanol can be compared with other similar compounds, such as:
4-Chloropyridine: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.
2-Chloropyridine: The chlorine atom is positioned differently, affecting the compound’s properties.
1-(4-Chloropyridin-2-yl)ethane: Lacks the hydroxyl group, leading to different chemical and biological behavior.
The presence of both the chlorine atom and the hydroxyl group in this compound makes it unique, providing a combination of reactivity and biological activity that is not found in the other compounds .
Properties
IUPAC Name |
1-(4-chloropyridin-2-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-5(10)7-4-6(8)2-3-9-7/h2-5,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGCCYFIQMOVEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CC(=C1)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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